(4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine
CAS No.: 944898-11-7
Cat. No.: VC8326724
Molecular Formula: C5H6F3N3
Molecular Weight: 165.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944898-11-7 |
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Molecular Formula | C5H6F3N3 |
Molecular Weight | 165.12 |
IUPAC Name | [5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine |
Standard InChI | InChI=1S/C5H6F3N3/c6-5(7,8)3-2-10-4(1-9)11-3/h2H,1,9H2,(H,10,11) |
Standard InChI Key | KWQCRYJWRRUUOC-UHFFFAOYSA-N |
SMILES | C1=C(NC(=N1)CN)C(F)(F)F |
Canonical SMILES | C1=C(NC(=N1)CN)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine, with the molecular formula C₅H₆F₃N₃ and a molecular weight of 165.12 g/mol (free base). In its salt form (e.g., dihydrochloride), the formula becomes C₅H₈Cl₂F₃N₃, with a molecular weight of 238.04 g/mol . The imidazole ring is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, with the trifluoromethyl (–CF₃) group at position 4 and the methanamine (–CH₂NH₂) group at position 2 (Figure 1).
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for the free base is publicly available, analogous compounds suggest a multi-step approach:
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Imidazole Ring Formation: Condensation of glyoxal with ammonia and trifluoroacetic acid derivatives under acidic conditions generates the trifluoromethyl-substituted imidazole core.
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Functionalization: Introduction of the methanamine group via nucleophilic substitution or reductive amination at position 2 .
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Salt Formation: Reaction with hydrochloric acid yields the dihydrochloride salt for improved solubility .
Key Reaction:
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt is reported as a white crystalline powder with enhanced aqueous solubility due to its ionic character . The free base likely exhibits limited water solubility but improved lipid permeability, attributed to the hydrophobic trifluoromethyl group. Stability data are scarce, but storage at 4°C is recommended for the salt form .
Spectroscopic Data
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IR Spectroscopy: Expected peaks for N–H (3300 cm⁻¹), C–F (1100–1200 cm⁻¹), and C=N (1600 cm⁻¹).
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NMR: <sup>1</sup>H NMR would show signals for the imidazole protons (δ 7.2–7.8 ppm) and methanamine protons (δ 3.1–3.5 ppm) .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Biological Screening: Evaluate efficacy against cancer cell lines and microbial pathogens.
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Toxicokinetic Studies: Assess ADME (absorption, distribution, metabolism, excretion) profiles.
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